molecular formula C15H8O7S B14589993 9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-4,5-dicarboxylic acid CAS No. 61628-41-9

9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-4,5-dicarboxylic acid

Cat. No.: B14589993
CAS No.: 61628-41-9
M. Wt: 332.3 g/mol
InChI Key: BAVYPOYYZZGSSK-UHFFFAOYSA-N
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Description

9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-4,5-dicarboxylic acid is a chemical compound known for its unique structure and properties. This compound belongs to the class of thioxanthenes, which are sulfur-containing tricyclic compounds. The presence of multiple oxo groups and carboxylic acid functionalities makes it an interesting subject for various chemical and biological studies .

Preparation Methods

The synthesis of 9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-4,5-dicarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the oxidation of thioxanthene derivatives followed by carboxylation. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-4,5-dicarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The carboxylic acid groups can undergo substitution reactions with nucleophiles to form esters or amides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alcohols and amines. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-4,5-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-4,5-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar compounds to 9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-4,5-dicarboxylic acid include:

The uniqueness of this compound lies in its specific functional groups and their positions, which confer

Properties

CAS No.

61628-41-9

Molecular Formula

C15H8O7S

Molecular Weight

332.3 g/mol

IUPAC Name

9,10,10-trioxothioxanthene-4,5-dicarboxylic acid

InChI

InChI=1S/C15H8O7S/c16-11-7-3-1-5-9(14(17)18)12(7)23(21,22)13-8(11)4-2-6-10(13)15(19)20/h1-6H,(H,17,18)(H,19,20)

InChI Key

BAVYPOYYZZGSSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)S(=O)(=O)C3=C(C2=O)C=CC=C3C(=O)O

Origin of Product

United States

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